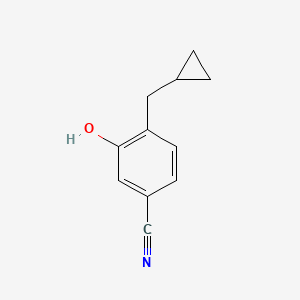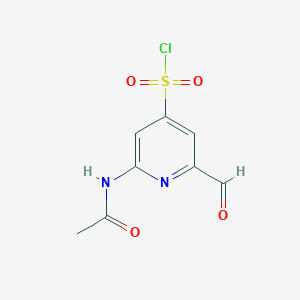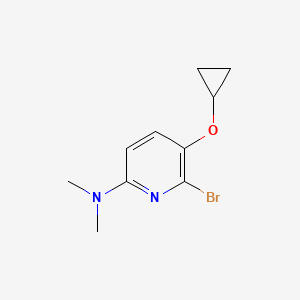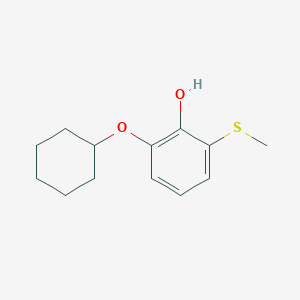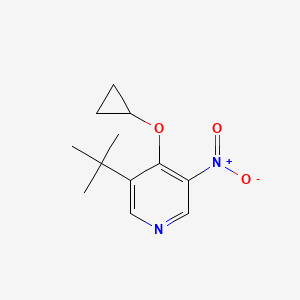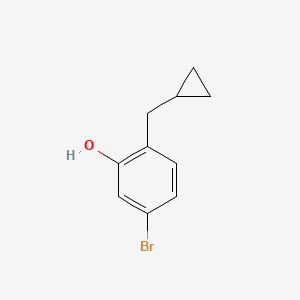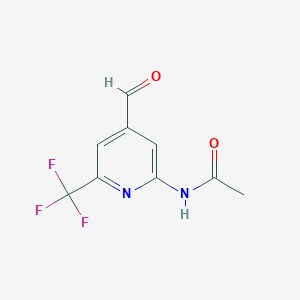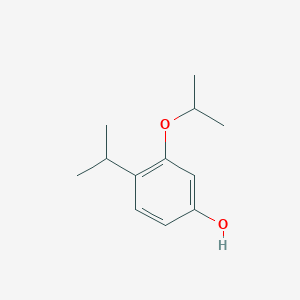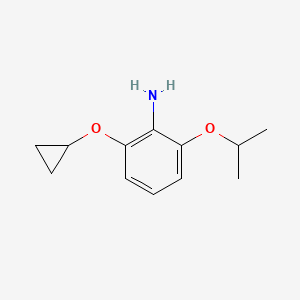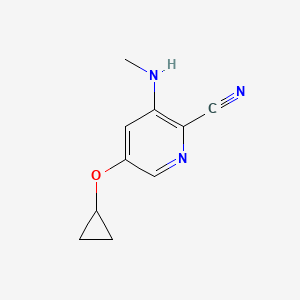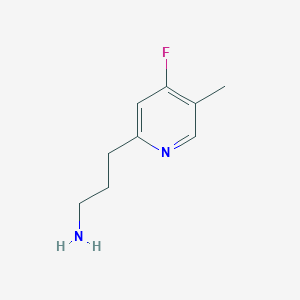
3-(4-Fluoro-5-methylpyridin-2-YL)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluoro-5-methylpyridin-2-YL)propan-1-amine is a chemical compound that belongs to the class of pyridine derivatives It features a fluorine atom and a methyl group attached to the pyridine ring, making it a fluorinated pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated pyridine precursors, which can be synthesized through various fluorination reactions . The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-5-methylpyridin-2-YL)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridine ring.
Substitution: The fluorine atom and other substituents on the pyridine ring can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
3-(4-Fluoro-5-methylpyridin-2-YL)propan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-5-methylpyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and the amine group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-4-methylpyridin-2-amine: This compound is structurally similar but lacks the propan-1-amine moiety.
3-Fluoro-5-methylpyridin-4-amine: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
3-(4-Fluoro-5-methylpyridin-2-YL)propan-1-amine is unique due to its specific substitution pattern and the presence of both fluorine and amine groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H13FN2 |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
3-(4-fluoro-5-methylpyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H13FN2/c1-7-6-12-8(3-2-4-11)5-9(7)10/h5-6H,2-4,11H2,1H3 |
InChI Key |
HMRLVBHUTDRODK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N=C1)CCCN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


